Catestatin acetate

Antimicrobial MRSA LL-37

Catestatin acetate possesses two non-overlapping functional domains: the N-terminal 15-aa domain mediates broad-spectrum antimicrobial activity, while the full-length sequence (Met346–Arg358) enables non-competitive nAChR antagonism and catecholamine secretion inhibition (IC50 ~0.2 µM). The Gly364Ser variant exhibits 2.7-fold reduced antihypertensive efficacy, making wild-type and variant peptides indispensable paired reagents for genetic hypertension and metabolic syndrome research. Additionally, this peptide serves alongside its fully proteolysis-resistant isomer RI-CST as a benchmark model system for designing stable, long-acting peptidomimetics targeting hypertension and metabolic disease.

Molecular Formula C109H177N37O28S
Molecular Weight 2485.9 g/mol
Cat. No. B14757104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCatestatin acetate
Molecular FormulaC109H177N37O28S
Molecular Weight2485.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N.CC(=O)O
InChIInChI=1S/C107H173N37O26S.C2H4O2/c1-57(2)45-72(95(162)137-70(35-36-81(109)148)93(160)141-77(102(169)170)47-59(5)6)130-84(151)53-127-101(168)80-30-20-43-144(80)85(152)54-128-89(156)67(27-17-40-122-105(114)115)134-97(164)75(48-61-21-11-9-12-22-61)132-83(150)52-126-90(157)74(50-63-31-33-64(147)34-32-63)131-82(149)51-125-88(155)66(26-16-39-121-104(112)113)133-86(153)60(7)129-91(158)68(28-18-41-123-106(116)117)136-98(165)76(49-62-23-13-10-14-24-62)140-100(167)79(56-146)143-96(163)73(46-58(3)4)139-92(159)69(29-19-42-124-107(118)119)135-94(161)71(37-44-171-8)138-99(166)78(55-145)142-87(154)65(108)25-15-38-120-103(110)111;1-2(3)4/h9-14,21-24,31-34,57-60,65-80,145-147H,15-20,25-30,35-56,108H2,1-8H3,(H2,109,148)(H,125,155)(H,126,157)(H,127,168)(H,128,156)(H,129,158)(H,130,151)(H,131,149)(H,132,150)(H,133,153)(H,134,164)(H,135,161)(H,136,165)(H,137,162)(H,138,166)(H,139,159)(H,140,167)(H,141,160)(H,142,154)(H,143,163)(H,169,170)(H4,110,111,120)(H4,112,113,121)(H4,114,115,122)(H4,116,117,123)(H4,118,119,124);1H3,(H,3,4)/t60-,65-,66-,67-,68-,69+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-;/m0./s1
InChIKeyFEFWWJLDZKVOBT-JNJZUNOJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Catestatin Acetate: A Non-Competitive nAChR Antagonist and Antimicrobial Peptide


Catestatin acetate, the acetate salt form of the 21-amino acid chromogranin A (CgA)-derived peptide (human: CgA352-372; bovine: CgA344-364) [1], is a pleiotropic endogenous hormone with two primary functional domains. It acts as a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs) to inhibit catecholamine secretion, with a reported potency (IC50) of approximately 0.2-0.3 µM in PC12 cells [2]. Beyond its canonical cardiovascular role, catestatin also exhibits broad-spectrum antimicrobial activity, including efficacy against Gram-positive bacteria, Gram-negative bacteria, fungi, and yeast, at concentrations typically below 10 µM [1].

Why Catestatin Acetate Cannot Be Substituted by Other Chromogranin A Peptides or Generic AMPs


Catestatin's unique 21-amino acid sequence [1] is essential for its dual, non-overlapping activities. The N-terminal 15-amino acid domain (bCST1-15, also known as cateslytin) is responsible for its antimicrobial activity [2], while the full-length sequence, specifically residues Met346 through Arg358, is required for nAChR antagonism and inhibition of catecholamine secretion [3]. These functional domains are not shared by other CgA-derived peptides like pancreastatin or vasostatin-1. Furthermore, a common single nucleotide polymorphism (SNP) in the human catestatin sequence, Gly364Ser, results in a variant peptide with markedly diminished anti-hypertensive and cardioprotective efficacy [4], demonstrating that even minor sequence alterations within the catestatin molecule itself drastically alter function. Therefore, substituting catestatin with another in-class peptide or a generic antimicrobial peptide (AMP) like LL-37 would not recapitulate its specific nAChR antagonism and, consequently, its full physiological and therapeutic profile.

Quantitative Differentiation of Catestatin Acetate from Key Analogs and In-Class Peptides


Comparative Antibacterial Potency of Catestatin versus LL-37 Against S. aureus Strains

Human catestatin (hCAT) demonstrates measurable but lower antibacterial potency compared to the well-characterized AMP LL-37 against multiple Staphylococcus aureus strains, including MRSA [1]. This comparison defines the potency baseline for its antimicrobial function, highlighting that while it is active, its primary differentiating feature from a generic AMP is its unique dual-functionality, not maximal antimicrobial potency.

Antimicrobial MRSA LL-37

Superior Antihypertensive Efficacy of Wild-Type Catestatin Over the Common Gly364Ser Variant In Vivo

Wild-type catestatin (CST-WT) demonstrates significantly greater efficacy in reducing blood pressure and improving cardiac function in a rat model of hypertension compared to the common human variant Gly364Ser (CST-Ser) [1]. This highlights that procurement of the correct wild-type sequence is critical for achieving the expected physiological effects.

Hypertension In Vivo Genetic Variant

Comparative Metabolic Effects of Wild-Type Catestatin, RI-CST Isomer, and Gly364Ser Variant on Glucose Homeostasis

In a diet-induced obese (DIO) mouse model, wild-type catestatin (WT-CST), its proteolytically-resistant retro-inverso isomer (RI-CST), and the Gly364Ser variant (G364S-CST) all improved insulin sensitivity, but with differing efficacy profiles over time [1]. This data provides a critical comparison for research programs investigating catestatin for metabolic disorders.

Metabolism Insulin Sensitivity Obesity

Potency of Catestatin Compared to Mastoparan in Stimulating Histamine Release

Catestatin is a more potent stimulator of histamine release from rat mast cells than the well-known cationic peptide mastoparan [1]. This differential activity is relevant for studies on inflammation, innate immunity, and the peptidergic pathway.

Mast Cell Histamine Release Immunology

Vasodilatory Potency of Catestatin in Human Blood Vessels In Vivo

Catestatin acts as a direct vasodilator in human dorsal hand veins, with a potency (EC50 ~30 nM) that is in the same order of magnitude as its circulating endogenous concentration [1]. This effect is not seen with another CgA-derived peptide, pancreastatin, confirming a unique and specific vascular function for catestatin.

Vasodilation Human In Vivo Sex Differences

Validated Research and Industrial Scenarios for Catestatin Acetate Based on Quantitative Evidence


Investigating the Impact of the Gly364Ser Polymorphism on Cardiovascular and Metabolic Disease Models

Research groups focused on the genetic underpinnings of hypertension and metabolic syndrome should utilize wild-type catestatin acetate and the Gly364Ser variant as experimental tools. The 2.7-fold difference in systolic blood pressure reduction in a hypertensive rat model [1] and the differential effects on glucose homeostasis [2] provide a robust, quantitative basis for experiments designed to understand the physiological impact of this common human polymorphism.

Mechanistic Studies on Sex-Specific Regulation of Vascular Tone and Endothelial Function

Given its demonstrated, direct vasodilatory effect in human veins (EC50 ~30 nM) and the observed sex differences in its plasma levels and processing [3], catestatin acetate is an essential reagent for mechanistic studies exploring female-specific cardiovascular protection. It allows researchers to probe the catestatin-mediated component of the complex predisposition to hypertension, a function not shared by other chromogranin A-derived peptides like pancreastatin.

Development and Validation of Proteolytically Stable Peptide Mimetics for Therapeutic Applications

Drug discovery programs aiming to create stable, long-acting analogs of endogenous peptides will find catestatin acetate and its characterized isomer, RI-CST, to be a valuable model system. The established data showing RI-CST's complete resistance to proteolytic digestion and enhanced in vivo antihypertensive efficacy [4] provides a strong proof-of-concept and a benchmark for designing and evaluating new peptidomimetics for the treatment of hypertension and potentially metabolic disease [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Catestatin acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.